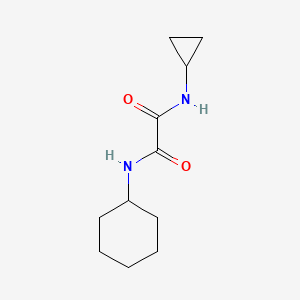![molecular formula C24H17NO3 B2595736 2,3-ジメトキシ-11-フェニルインデノ[3,2-B]キノリン-10-オン CAS No. 1024081-73-9](/img/structure/B2595736.png)
2,3-ジメトキシ-11-フェニルインデノ[3,2-B]キノリン-10-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one: is a complex organic compound that belongs to the class of indenoquinolinones These compounds are known for their unique structural features and potential biological activities The compound’s structure includes a quinoline moiety fused with an indene ring system, which is further substituted with methoxy groups and a phenyl ring
科学的研究の応用
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful building block for designing new materials and catalysts.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug development. Researchers are exploring its efficacy and safety as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde. This reaction utilizes a palladium catalyst to facilitate the simultaneous activation of C–H (aldehyde) and C–X bonds, leading to the formation of the indenoquinolinone core .
Another approach involves the use of aryne-mediated transformations. Arynes, which are highly reactive intermediates, can be generated in situ and react with various substrates to form the desired indenoquinolinone structure. This method often employs palladium or copper catalysts to enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized indenoquinolinone derivatives.
作用機序
The mechanism of action of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial properties.
類似化合物との比較
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be compared with other indenoquinolinone derivatives, such as:
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-9-one
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-8-one
These compounds share a similar core structure but differ in the position of the methoxy and phenyl groups. The unique substitution pattern of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one contributes to its distinct chemical properties and potential applications. Its specific arrangement of functional groups may enhance its biological activity and selectivity compared to other similar compounds.
特性
IUPAC Name |
7,8-dimethoxy-10-phenylindeno[1,2-b]quinolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-27-19-12-17-18(13-20(19)28-2)25-23-15-10-6-7-11-16(15)24(26)22(23)21(17)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKWZDRXAEOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)
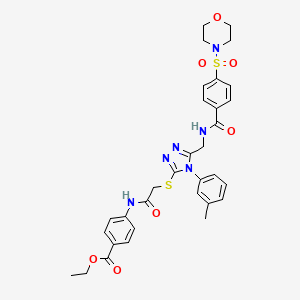
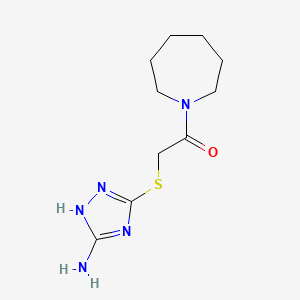
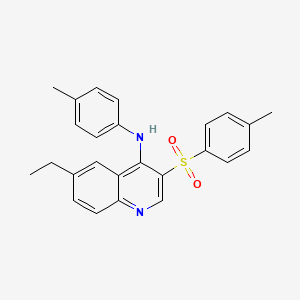
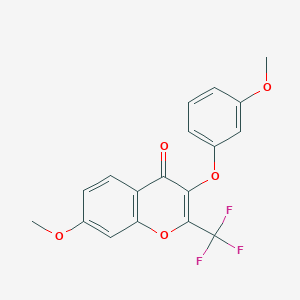
![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
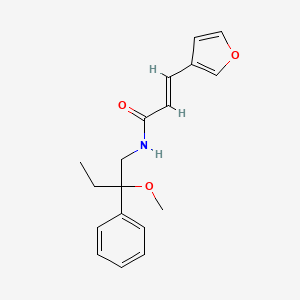
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)
![2-[2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595674.png)
